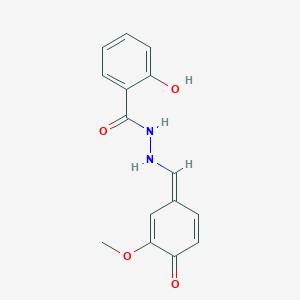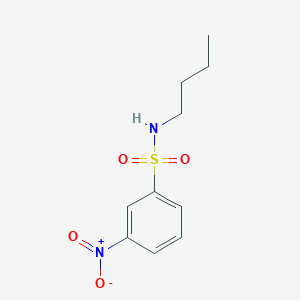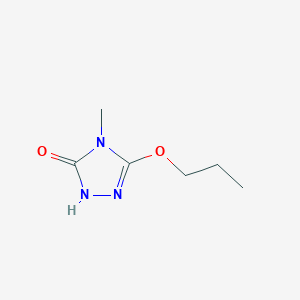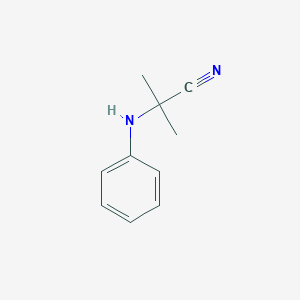
2-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide” is a type of hydrazone . It has been used in the synthesis of various compounds .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-Benzyloxy-3-methoxybenzaldehyde with benzohydrazide . Another method involves the use of 2,4-Dihydroxybenzoic acid hydrazide as a starting reagent .Molecular Structure Analysis
The molecular structure of this compound involves a three-dimensional network, connected by various interactions .Chemical Reactions Analysis
This compound reacts with other compounds to form various products. For example, it reacts with benzohydrazide to yield (E)-N’-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .Physical And Chemical Properties Analysis
The compound has a linear formula of C15H14N2O4 and a molecular weight of 286.29 . More detailed physical and chemical properties are not available in the retrieved information.Applications De Recherche Scientifique
Cristallographie et analyse structurale
La structure cristalline de ce composé a été étudiée . La molécule titre est presque plane et l'angle dièdre entre les cycles C1–C10 et C13–C18 est de 1,500 (7)° . Ces informations sont cruciales pour comprendre les propriétés physiques du composé et ses interactions potentielles avec d'autres molécules.
Catalyse
Les bases de Schiff, comme ce composé, ont un large éventail d'applications en catalyse . Elles peuvent être utilisées dans les catalyseurs d'hydrogénation et d'oxydation catalytique .
Réactifs analytiques
En raison de leurs propriétés chimiques uniques, les bases de Schiff peuvent également être utilisées comme réactifs analytiques . Elles peuvent réagir avec certaines substances pour produire un changement mesurable, qui peut être utilisé pour déterminer la présence ou la concentration de ces substances.
Colorants industriels
Les bases de Schiff sont également utilisées dans la production de colorants industriels . Leur capacité à former des structures complexes et à absorber la lumière à des longueurs d'onde spécifiques les rend idéales pour cette application.
Recherche pharmaceutique
Le composé a été synthétisé en utilisant le salicylate de méthyle comme matière de départ . La réaction a eu lieu par hydrazinolyse assistée par micro-ondes, suivie d'une acylation à l'aide de chlorure de 4-fluorobenzoyle à basse température pour donner le composé cible . Ce processus pourrait être utilisé pour produire des produits pharmaceutiques.
Activité inhibitrice
Certains dérivés de la salicylhydrazide, qui est structurellement similaire à ce composé, sont connus pour posséder une activité inhibitrice de l'intégrase du VIH 1 . Cela suggère que le composé pourrait potentiellement être utilisé dans le développement de médicaments antiviraux.
Optique non linéaire
Le composé pourrait potentiellement être utilisé dans le domaine de l'optique non linéaire <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit activity against various biological targets, including enzymes like tyrosinase .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the activity of enzymes, possibly by binding to the active site and preventing the enzyme from catalyzing its usual reactions .
Biochemical Pathways
Based on the potential enzyme inhibition, it could be inferred that the compound may interfere with the biochemical pathways involving the targeted enzymes .
Result of Action
Similar compounds have been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects .
Analyse Biochimique
Biochemical Properties
2-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to form complexes with metal ions, which can enhance its biochemical activity . For instance, it can interact with oxidovanadium(V) complexes, which have been studied for their insulin-enhancing activity . The nature of these interactions often involves coordination bonds between the hydrazone moiety of the compound and the metal ions, leading to the formation of stable complexes that can modulate enzyme activity and other biochemical processes.
Cellular Effects
The effects of 2-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to exhibit insulin-mimetic activity in C2C12 muscle cells, significantly stimulating glucose utilization . Additionally, its interaction with vanadium complexes has shown potential in normalizing blood glucose levels, indicating its impact on cellular metabolism and gene expression related to glucose homeostasis .
Molecular Mechanism
The molecular mechanism of action of 2-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s hydrazone moiety allows it to form coordination complexes with metal ions, which can inhibit or activate specific enzymes . For instance, its interaction with oxidovanadium(V) complexes can lead to the activation of insulin signaling pathways, enhancing glucose uptake and utilization in cells . Additionally, the compound’s ability to modulate gene expression further contributes to its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its biochemical activity over extended periods Long-term studies have indicated that the compound can sustain its insulin-mimetic activity, suggesting its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects such as enhanced glucose utilization and improved glucose homeostasis . At higher doses, potential toxic or adverse effects may occur, including cytotoxicity and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing benefits.
Metabolic Pathways
2-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with oxidovanadium(V) complexes, for example, influences glucose metabolism by enhancing insulin signaling pathways . Additionally, its ability to form coordination complexes with metal ions can affect other metabolic processes, such as lipid metabolism and oxidative stress responses .
Transport and Distribution
The transport and distribution of 2-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide within cells and tissues involve interactions with transporters and binding proteins. The compound’s hydrophilic and lipophilic properties allow it to traverse cellular membranes and accumulate in specific tissues . Its interaction with metal ions can also facilitate its transport and distribution, enhancing its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide is crucial for its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . Its ability to form coordination complexes with metal ions can influence its targeting to specific organelles, such as mitochondria and endoplasmic reticulum, where it can exert its biochemical effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular locations.
Propriétés
| { "Design of the Synthesis Pathway": "The compound can be synthesized via a condensation reaction between 2-hydroxybenzohydrazide and 4-hydroxy-3-methoxybenzaldehyde.", "Starting Materials": [ "2-hydroxybenzohydrazide", "4-hydroxy-3-methoxybenzaldehyde", "Acetic acid", "Ethanol", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-hydroxybenzohydrazide (1.0 g, 6.5 mmol) in ethanol (20 mL) and add a few drops of acetic acid.", "Step 2: Dissolve 4-hydroxy-3-methoxybenzaldehyde (1.5 g, 8.0 mmol) in ethanol (20 mL) and add a few drops of acetic acid.", "Step 3: Add the 4-hydroxy-3-methoxybenzaldehyde solution dropwise to the 2-hydroxybenzohydrazide solution with stirring at room temperature.", "Step 4: Add sodium hydroxide solution (1.0 M) dropwise to the reaction mixture until the pH reaches 8-9.", "Step 5: Stir the reaction mixture at room temperature for 24 hours.", "Step 6: Filter the solid product and wash it with ethanol and water.", "Step 7: Dry the product under vacuum to obtain 2-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide as a yellow solid (yield: 85%)." ] } | |
Numéro CAS |
6342-49-0 |
Formule moléculaire |
C15H14N2O4 |
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
2-hydroxy-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O4/c1-21-14-8-10(6-7-13(14)19)9-16-17-15(20)11-4-2-3-5-12(11)18/h2-9,18-19H,1H3,(H,17,20)/b16-9- |
Clé InChI |
NYKZETLYOIGBRK-SXGWCWSVSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC=CC=C2O)O |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4aR,6S,7R,8R,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B181814.png)










![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B181837.png)